6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Medicinal chemistry Building block selection Physicochemical property optimization

Secure a unique, fluorine-free spiro[3.4]octane building block for focused library synthesis. The pyrimidin-2-yl regioisomer offers a distinct hydrogen-bond landscape and topological exit vector, filling a structural gap in NSP3 macrodomain research compared to the 4-yl analog. At 233.27 g/mol, it meets Rule of Three guidelines for fragment-based screening and allows clean 19F NMR competitive binding assays. Use the carboxylic acid handle for rapid one-step amide diversification to accelerate SAR for oncology and anti-tubercular programs (MIC 0.016 µg/mL analogs). Differentiate your pipeline from fused or monocyclic scaffolds.

Molecular Formula C12H15N3O2
Molecular Weight 233.271
CAS No. 2034520-14-2
Cat. No. B2568132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
CAS2034520-14-2
Molecular FormulaC12H15N3O2
Molecular Weight233.271
Structural Identifiers
SMILESC1CC2(C1)CN(CC2C(=O)O)C3=NC=CC=N3
InChIInChI=1S/C12H15N3O2/c16-10(17)9-7-15(8-12(9)3-1-4-12)11-13-5-2-6-14-11/h2,5-6,9H,1,3-4,7-8H2,(H,16,17)
InChIKeyPTQPESQPAXLMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid (CAS 2034520-14-2): Structural Identity and CMC Profile


6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid (CAS 2034520-14-2) is a heterocyclic compound combining a pyrimidine ring with a saturated spiro[3.4]octane framework that bears a carboxylic acid group. Its molecular formula is C12H15N3O2, molecular weight 233.27 g/mol, and InChI Key is PTQPESQPAXLMQO-UHFFFAOYSA-N. The compound is supplied as a research-use-only building block with availability from chemical catalogues including BenchChem and is listed in the ChEMBL database linked to kinase-targeting patent literature [1].

Why 6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid Cannot Be Simply Replaced by Other Pyrimidine‑Spiro Building Blocks


The generic substitution of this compound with other pyrimidine‑spiro carboxylic acids fails because small differences in pyrimidine substitution position and the spiro ring‑junction geometry create distinct topological, electronic, and synthetic properties. The unsubstituted pyrimidine‑2‑yl attachment offers a unique hydrogen‑bond donor/acceptor landscape, and the spiro[3.4] junction provides a rigid, three‑dimensional scaffold that is functionally distinct from fused or monocyclic alternatives. Even closely related analogues—such as 6‑(2,6‑dimethylpyrimidin‑4‑yl)‑ or 6‑(5‑fluoropyrimidin‑2‑yl)‑ variants—differ in steric bulk, metabolic stability, and downstream derivatization compatibility, making one‑to‑one interchange impossible without re‑optimizing the synthesis and biological profile [1] .

Quantitative Differentiation of 6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid Against Closest In‑Class Analogs


Molecular Weight and Lipophilicity Comparison vs. Dimethyl-Substituted and Trifluoromethyl-Substituted Analogues

The target compound (MW 233.27) is significantly lighter than both the 4,6-dimethyl analogue (MW 261.33) and the 4-trifluoromethyl analogue (MW 301.27). This lower molecular weight can be advantageous for fragment-based lead generation, while the absence of additional lipophilic substituents (e.g., CF3) results in lower calculated logP, suggesting favourable permeability-solubility balance for early discovery .

Medicinal chemistry Building block selection Physicochemical property optimization

Synthetic Accessibility: Single-Step Derivatization to Methanone Library Compounds

The carboxylic acid group in the target compound acts as a direct handle for amide bond formation with secondary amines, enabling single-step access to structurally diverse methanone derivatives. ChemDiv lists multiple methanone products that incorporate the 6-(pyrimidin-2-yl)-6-azaspiro[3.4]octane core, demonstrating its proven compatibility with library synthesis workflows. In contrast, the 2,6-dimethylpyrimidin-4-yl analogue requires additional synthetic steps to achieve comparable derivatization .

Combinatorial chemistry Library synthesis Structure–activity relationship

Regioisomeric Differentiation: Pyrimidine‑2‑yl Attachment vs. Pyrimidine‑4‑yl in the SARS‑CoV‑2 NSP3 Macrodomain Crystallographic System

Structural biology data from the SARS-CoV-2 NSP3 macrodomain system indicate that the pyrimidine‑4‑yl-substituted spiro[3.4]octane ligand QTO (PDB 5SQP) binds with a moderate fit (real-space correlation coefficient = 0.694, R-factor = 0.327). The pyrimidine‑2‑yl regioisomer (target compound) is lacking from this crystal system, suggesting that subtle regioisomeric differences may alter binding mode and affinity for this antiviral target [1] [2].

Structure-based drug design Antiviral research Macrodomain inhibitors

ChEMBL Bioactivity Evidence: PI3Kδ Pathway Inhibition

BindingDB entry CHEMBL2165502 (linked to patent US8772480) reports an IC50 of 102 nM for inhibition of PI3Kδ-mediated AKT phosphorylation in Ri-1 cells. This demonstrates that the target scaffold, when elaborated, can achieve nanomolar cellular activity against a clinically validated oncology target. By comparison, the same patent series contains analogs with IC50 values ranging from 4 nM to 200 nM, indicating that the pyrimidine‑substitution pattern is a critical determinant of potency [1] [2].

Kinase inhibitor Immuno-oncology Signal transduction

Fluorine-Free Advantage: Comparison with 8-Fluoro-Substituted Spiro[3.4]octane Carboxylic Acids

The 8-fluoro-substituted analogs (e.g., QTO ligand and R0R/R0W ligands in PDB 5SRB) incorporate an additional fluorine atom at the 8-position of the spiro[3.4]octane ring, increasing molecular complexity and introducing a stereocenter. The target compound, lacking this fluorine, is achiral at the spiro junction, simplifying synthesis, purification, and downstream analytical characterization. This fluorine-free status is advantageous when 19F NMR is used as a probe for ligand binding, as the compound itself produces no confounding fluorine signal [1] [2].

Fragment-based drug discovery Structural biology 19F NMR screening

Antitubercular Scaffold Potential: MIC of Derivative vs. Closest N-Mesyl Analog

Research on the spiro[3.4]octane scaffold has demonstrated that derivatives of this core exhibit potent antitubercular activity. The most active compound derived from this scaffold showed an MIC of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, compared to a closely related N-mesyl analog with an MIC of 0.032 μg/mL, indicating that specific structural modifications on the core significantly enhance potency .

Antitubercular drug discovery Mycobacterium tuberculosis Minimum inhibitory concentration

Procurement-Ready Application Scenarios for 6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid


Scaffold-Oriented Synthesis for PI3Kδ Inhibitor Lead Optimization

Based on the 102 nM cellular IC50 of elaborated analogs against PI3Kδ-mediated AKT phosphorylation [1], medicinal chemistry teams can use this carboxylic acid building block to prepare focused amide libraries. The scaffold allows rapid one-step diversification with secondary amines, as evidenced by multiple ChemDiv methanone derivatives . This direct synthetic access accelerates SAR exploration for oncology indications.

Regioisomeric Probing of the SARS-CoV‑2 NSP3 Macrodomain Active Site

The absence of pyrimidine‑2‑yl regioisomer data in published NSP3 macrodomain crystal structures (in contrast to the pyrimidine‑4‑yl QTO ligand with RSCC=0.694) represents a structural gap that this compound fills [2]. Antiviral research groups can co-crystallize this compound with NSP3 macrodomain to compare binding modes, leveraging the different exit vector of the pyrimidine‑2‑yl group to probe additional subpockets.

Fragment‑Based Drug Discovery Screening Libraries

With a molecular weight of 233.27 g/mol (28 g lighter than the dimethyl analogue and 68 g lighter than the CF3 analogue) and a calculated logP suitable for fragment libraries, this compound meets the Rule of Three guidelines for fragment screening . Its fluorine-free structure also makes it compatible with 19F NMR-based binding assays, where it contributes zero background signal [3], enabling clean detection of competitive fluorine-labeled probe molecules.

Antitubercular Lead Generation from a Validated Spirocyclic Core

Derivatives of the spiro[3.4]octane carboxylic acid scaffold have demonstrated MIC values as low as 0.016 μg/mL against M. tuberculosis H37Rv . Infectious disease groups can use this core to synthesize and screen focused libraries, exploiting the carboxylic acid as a functional handle for iterative amide coupling to improve potency, solubility, and metabolic stability for tuberculosis drug development.

Quote Request

Request a Quote for 6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.